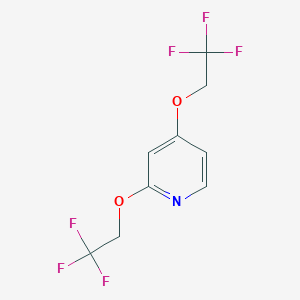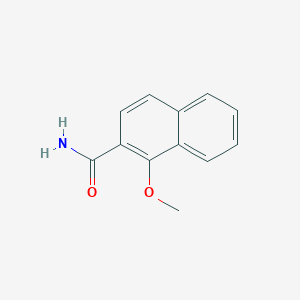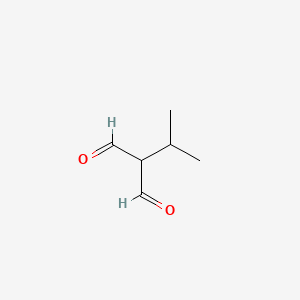
3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
“3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole derivatives are known for their wide range of pharmacological properties .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . The exact synthesis process for “3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains two methyl groups and one phenyl group attached to the pyrrole ring .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
1. Application in Luminescent Polymers 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione has been utilized in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and quantum yields up to 81%, making them potential candidates for applications in optoelectronics and photonics (Zhang & Tieke, 2008).
2. Corrosion Inhibition This compound has been studied for its inhibitive action against carbon steel corrosion in acidic environments. It acts as a corrosion inhibitor, with its efficiency increasing with concentration. This property is significant for industrial applications where corrosion resistance is crucial (Zarrouk et al., 2015).
3. Solubility and Solvent Effects Research on the solubility of derivatives of 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione in various solvents provides valuable insights for pharmaceutical and chemical applications. Understanding solvent interactions is crucial for process optimization in chemical manufacturing (Li et al., 2019).
4. Anti-Inflammatory and Antimicrobial Activities Derivatives of this compound have shown promising results in anti-inflammatory and antimicrobial activities. These findings could pave the way for new therapeutic agents in the medical field (Paprocka et al., 2022).
5. Photoluminescent Polymers It's also used in the synthesis of photoluminescent conjugated polymers and copolymers. These materials exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Wirkmechanismus
The mechanism of action of pyrrole derivatives can vary depending on their structure and the target biological system. Some pyrrole derivatives are known to inhibit certain enzymes, which can be useful in the treatment of various diseases . The specific mechanism of action of “3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is not specified in the available literature.
Eigenschaften
IUPAC Name |
3,4-dimethyl-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOLWDZEHYDCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506837 | |
| Record name | 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione | |
CAS RN |
81109-49-1 | |
| Record name | 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



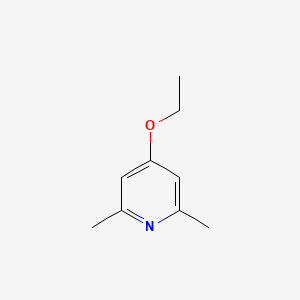
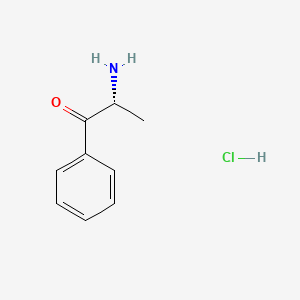
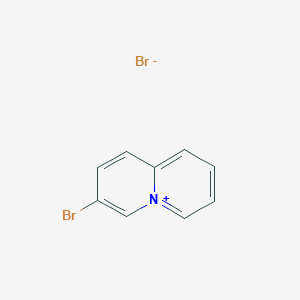
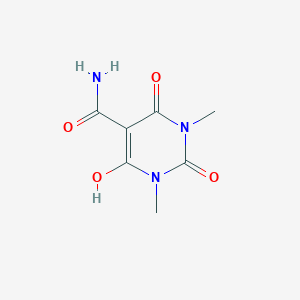
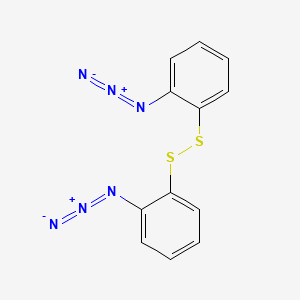
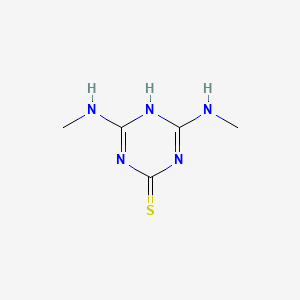
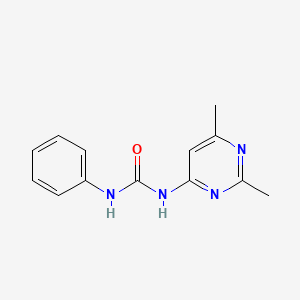
![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)
